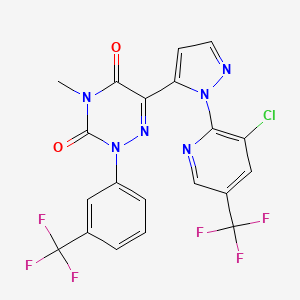
6-(1-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-1H-pyrazol-5-yl)-4-methyl-2-(3-(trifluoromethyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(1-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-1H-pyrazol-5-yl)-4-methyl-2-(3-(trifluoromethyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione is a useful research compound. Its molecular formula is C20H11ClF6N6O2 and its molecular weight is 516.79. The purity is usually 95%.
BenchChem offers high-quality 6-(1-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-1H-pyrazol-5-yl)-4-methyl-2-(3-(trifluoromethyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(1-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-1H-pyrazol-5-yl)-4-methyl-2-(3-(trifluoromethyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Microwave-Assisted Synthesis of Fused Heterocycles
The compound is used in the microwave-assisted synthesis of fused heterocycles, particularly in generating trifluoromethyl derivatives of pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and other triazine derivatives. This method showcases the compound's utility in synthesizing heterocycles with trifluoromethyl groups, demonstrating its role in advanced organic synthesis and potentially in pharmaceuticals and material sciences (Shaaban, 2008).
Oxidation of Pyrazolines
The compound serves as a novel reagent for the oxidation of 1,3,5-trisubstituted pyrazolines to pyrazoles under mild conditions. This highlights its role as a catalyst or reagent in organic transformations, contributing to the synthesis of pyrazoles which are prevalent in various biologically active compounds (Zolfigol et al., 2006).
Synthesis of Fused [1,2,4]Triazine Systems
Research emphasizes its involvement in the synthesis of benzoyl and benzyl derivatives of [1,2,4]triazine-3,5-dione. This work underlines the compound's versatility in the synthesis of fused triazine systems, a class of compounds known for their diverse biological activities (Massry, 2003).
Synthesis of Pyrazolopyrimidine and Triazine Derivatives
The compound is pivotal in synthesizing pyrazolopyrimidine and triazine derivatives, showcasing its utility in creating complex molecular architectures. These findings demonstrate the compound's applicability in constructing molecular structures with potential pharmacological activities (Rateb, 2014).
Chemical Reactivity and Structural Studies
Studies reveal the compound's reactivity towards azole diazonium salts, leading to the formation of pyrazolo[5,1-c]triazine derivatives. This reactivity profile signifies its potential in chemical synthesis, particularly in constructing triazine-based molecular frameworks with possible applications in materials science and pharmacology (Elneairy, 2010).
properties
IUPAC Name |
6-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]-4-methyl-2-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClF6N6O2/c1-31-17(34)15(30-32(18(31)35)12-4-2-3-10(7-12)19(22,23)24)14-5-6-29-33(14)16-13(21)8-11(9-28-16)20(25,26)27/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGUQPJFQFBKMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=NN(C1=O)C2=CC=CC(=C2)C(F)(F)F)C3=CC=NN3C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClF6N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-1H-pyrazol-5-yl)-4-methyl-2-(3-(trifluoromethyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


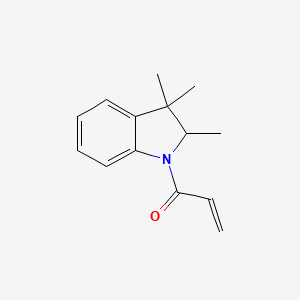


![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2555186.png)
![4-acetyl-N-[3-(1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B2555190.png)
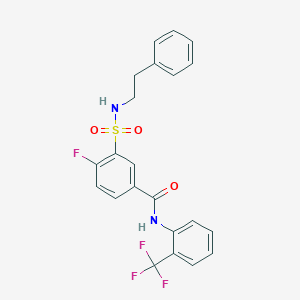
![3-[(3-Methylpiperidin-1-yl)carbonyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine](/img/structure/B2555192.png)
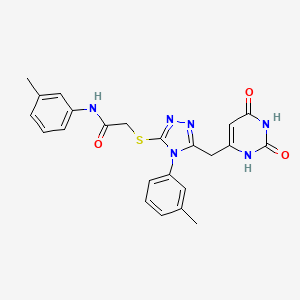
![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2555194.png)
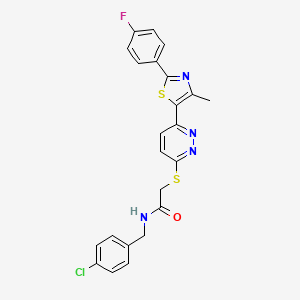
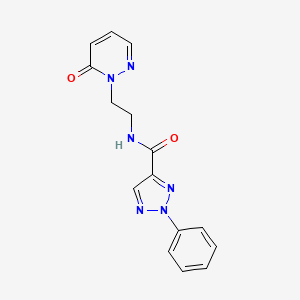
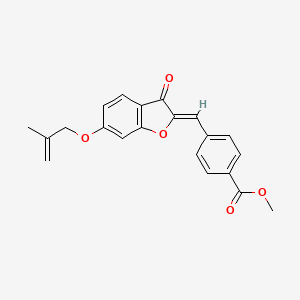
![2-({[1,1'-Biphenyl]-2-yl}carbamoyl)-3-nitrobenzoic acid](/img/structure/B2555201.png)